molecular formula C10H10O2 B1346454 7-Methoxy-1-indanone CAS No. 34985-41-6

7-Methoxy-1-indanone

Cat. No.: B1346454
CAS No.: 34985-41-6
M. Wt: 162.18 g/mol
InChI Key: CZXBVBATQPHSSL-UHFFFAOYSA-N
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Description

7-Methoxy-1-indanone is an organic compound with the molecular formula C10H10O2 It is a derivative of 1-indanone, featuring a methoxy group at the 7th position of the indanone ring

Biochemical Analysis

Biochemical Properties

7-Methoxy-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating reactions that lead to the formation of larger, more complex structures. For instance, this compound can be used to synthesize 10,15-Dihydro-4,9,14-trimethoxy-5H-diindeno[1,2-a;1′,2′-c]fluorene via acid-catalyzed trimerization . This interaction highlights its role as a building block in organic synthesis, where it acts as a substrate for enzyme-catalyzed reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of indanone, including this compound, exhibit cytotoxic activities against certain cancer cell lines . This suggests that this compound may impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indanone derivatives have been shown to inhibit cholinesterases, enzymes involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, thereby affecting neurotransmission and potentially offering therapeutic benefits for neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that indanone derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, in a study involving a mouse model of polycystic kidney disease, 1-Indanone, a related compound, was found to slow down cyst development at specific dosages . This highlights the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s role in metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy . Studies have shown that the distribution of indanone derivatives can vary significantly, affecting their therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methoxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of phenylpropionic acid derivatives. For instance, a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid can be stirred at 100°C for 2 hours to yield this compound in excellent yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as phenylpropionic acids and their derivatives. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-Methoxy-1-indanone has a broad range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: Research explores its use in developing pharmaceuticals for treating diseases such as Alzheimer’s and cancer.

    Industry: It finds applications in the production of advanced materials, including polymers and resins

Comparison with Similar Compounds

    1-Indanone: The parent compound without the methoxy group.

    5,7-Dimethoxy-1-indanone: A derivative with two methoxy groups.

    4,7-Dimethoxy-1-indanone: Another derivative with methoxy groups at different positions.

Uniqueness: 7-Methoxy-1-indanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXBVBATQPHSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302111
Record name 7-Methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34985-41-6
Record name 34985-41-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-1-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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